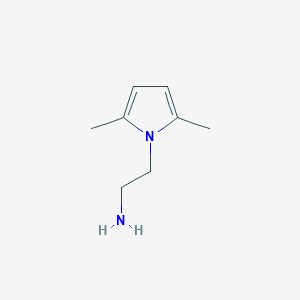
1-(2-Aminoethyl)2,5-dimethylpyrrole
Cat. No. B8517783
M. Wt: 138.21 g/mol
InChI Key: KRDXTPPEAIDAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04837225
Procedure details


251.1 g (1.39 mol) of 2,5-dimethyl-1-(2-acetylaminoethyl)-pyrrole, prepared as in Example 5, and 390.8 g (6.97 mol) of potassium hydroxide are heated reflux in 2.8 l of ethanol and 180 ml of water under an atmosphere of nitrogen for 4 h. After the mixture has been concentrated, the aqueous phase is extracted with methylene chloride, and the extract is fractionally distilled. Yield: 150.2 g (78% of theory), Boiling point: 70° C./0.267 mbar




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([CH2:8][CH2:9][NH:10]C(=O)C)[C:4]([CH3:7])=[CH:5][CH:6]=1.[OH-].[K+].O>C(O)C>[NH2:10][CH2:9][CH2:8][N:3]1[C:4]([CH3:7])=[CH:5][CH:6]=[C:2]1[CH3:1] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
251.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C(=CC1)C)CCNC(C)=O
|
|
Name
|
|
|
Quantity
|
390.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
are heated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the mixture has been concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with methylene chloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the extract is fractionally distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCN1C(=CC=C1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
